2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 5719-78-8
VCID: VC10312154
InChI: InChI=1S/C17H21N3O5S/c1-4-26-10-9-25-16(21)14-11(2)19(3)17(22)18-15(14)12-5-7-13(8-6-12)20(23)24/h5-8,15H,4,9-10H2,1-3H3,(H,18,22)
SMILES: CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C
Molecular Formula: C17H21N3O5S
Molecular Weight: 379.4 g/mol

2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 5719-78-8

Cat. No.: VC10312154

Molecular Formula: C17H21N3O5S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 5719-78-8

Specification

CAS No. 5719-78-8
Molecular Formula C17H21N3O5S
Molecular Weight 379.4 g/mol
IUPAC Name 2-ethylsulfanylethyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C17H21N3O5S/c1-4-26-10-9-25-16(21)14-11(2)19(3)17(22)18-15(14)12-5-7-13(8-6-12)20(23)24/h5-8,15H,4,9-10H2,1-3H3,(H,18,22)
Standard InChI Key YDOVPHYUWUUGRE-UHFFFAOYSA-N
SMILES CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C
Canonical SMILES CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C

Introduction

Overview

Chemical Name: 2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular Formula: C17H21N3O5SC_{17}H_{21}N_3O_5S
Molecular Weight: 379.43 g/mol
CAS Number: 5719-78-8

This compound belongs to the class of tetrahydropyrimidine derivatives, specifically a carboxylate ester functionalized with a nitrophenyl group and an ethylsulfanyl substituent. It is structurally complex and exhibits potential for diverse chemical and biological applications.

Structural Characteristics

The compound features the following key structural components:

  • Tetrahydropyrimidine Core: A heterocyclic ring containing nitrogen atoms, stabilized by keto and methyl substituents.

  • Nitrophenyl Group: Positioned at the 4th position of the tetrahydropyrimidine ring, contributing to electronic and steric properties.

  • Ethylsulfanyl Side Chain: Attached via an ethoxy linker at the carboxylic ester group.

Molecular Representations:

  • SMILES Notation: CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C

  • InChI Key: YDOVPHYUWUUGRE-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Tetrahydropyrimidine Core:

    • Cyclization of urea or thiourea derivatives with β-diketones under acidic or basic conditions.

  • Esterification Reaction:

    • Introduction of the ethylsulfanyl side chain via esterification using ethylthioethanol.

  • Functionalization with Nitrophenyl Group:

    • Coupling reactions to attach the nitrophenyl substituent to the tetrahydropyrimidine framework.

Biological Activity

Compounds of this class are known for their biological versatility:

  • Antimicrobial Properties:

    • The nitrophenyl group enhances antimicrobial activity by disrupting bacterial cell membranes.

  • Potential as Enzyme Inhibitors:

    • The tetrahydropyrimidine core can interact with enzymes like dihydrofolate reductase or lipoxygenases.

  • Pharmacological Applications:

    • Possible use in anti-inflammatory drugs due to structural similarity with known bioactive pyrimidines.

Applications

FieldApplication
PharmaceuticalDevelopment of antimicrobial and anti-inflammatory drugs
Materials ChemistryUse as precursors for functionalized polymers or advanced materials
AgrochemicalsPotential as fungicides or herbicides due to its heterocyclic framework

Safety and Handling

This compound should be handled with care due to its potential irritant properties:

  • Hazards: May cause skin or eye irritation upon direct contact.

  • Storage Conditions: Store in a cool, dry place away from oxidizing agents.

Research Findings

Studies on related tetrahydropyrimidines suggest strong intermolecular hydrogen bonding in their crystalline forms, contributing to stability and bioactivity . The nitrophenyl group also plays a critical role in enhancing electronic interactions within biological systems.

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